Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate
Description
Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate is a lithium salt derived from the 1,2,4-triazole-3-carboxylic acid scaffold, substituted at the 2-position with an oxan-4-yl (tetrahydropyran-4-yl) group. This compound belongs to a class of heterocyclic carboxylates where the triazole core provides a rigid, aromatic framework, while the oxan-4-yl substituent introduces a polar, oxygen-containing cyclic ether.
Properties
IUPAC Name |
lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.Li/c12-8(13)7-9-5-10-11(7)6-1-3-14-4-2-6;/h5-6H,1-4H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLWDXXZIHSEH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C(=NC=N2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-(oxan-4-yl)-1,2,4-triazole-3-carboxylic acid with a lithium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the triazole ring, followed by the introduction of the oxan-4-yl group and subsequent lithiation. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate serves as a building block for synthesizing complex molecules and studying reaction mechanisms. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can form oxides using agents like potassium permanganate.
- Reduction : Yields derivatives such as alcohols or amines when treated with lithium aluminum hydride.
- Substitution : The triazole ring allows for the introduction of different functional groups through substitution reactions.
Biology
This compound has been investigated for its potential bioactive properties , particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in comparative studies against bacterial strains like E. coli and S. aureus, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.
- Anticancer Potential : Research on related triazole derivatives suggests that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. Specifically, studies have shown that derivatives similar to this compound can effectively inhibit the proliferation of leukemia cells by activating apoptotic pathways .
Medicine
In medical research, this compound is explored for its therapeutic potential in treating neurological disorders and inflammatory diseases:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The lithium ion may stabilize the compound’s structure and enhance its biological effects.
- Anti-inflammatory Effects : In vitro studies have shown that it can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6 in stimulated peripheral blood mononuclear cells.
Industrial Applications
This compound is also utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its versatility allows it to be integrated into various industrial processes.
Study 1: Antimicrobial Activity
A comparative study assessed various 1,2,4-triazole derivatives against bacterial strains. This compound exhibited MIC values positioning it among the more effective compounds tested. Structural modifications were found to significantly influence antimicrobial efficacy.
Study 2: Anticancer Activity
Research indicated that triazole derivatives could induce cell cycle arrest in leukemia cell lines. The study concluded that these compounds could serve as potential anticancer agents due to their ability to activate apoptotic pathways through caspase activation .
Mechanism of Action
The mechanism of action of Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The triazole-carboxylate core is shared among analogs, but substituent variations critically alter physicochemical and functional properties. Below is a comparative analysis of select compounds:
Table 1: Structural Comparison of Lithium Triazole Carboxylates and Related Derivatives
Substituent Effects on Properties
- Polarity and Solubility : The oxan-4-yl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to alkyl-substituted analogs like the 2,5-dimethyl derivative. This polarity may also facilitate crystalline lattice formation, as seen in related carboxylates resolved via crystallographic tools (e.g., SHELX ).
- In contrast, the target compound’s ether group may limit bioactivity unless paired with additional pharmacophores.
- Synthetic Complexity : Introducing oxan-4-yl likely requires multi-step synthesis (e.g., nucleophilic substitution or cyclization), whereas methyl groups are simpler to install. Thioether-containing analogs () demand selective sulfur-based coupling reactions .
Research Findings and Hypotheses
- Crystallinity : The oxan-4-yl group’s rigidity and polarity may promote ordered crystal packing, amenable to analysis via programs like SHELXL or ORTEP-III .
- Stability : Ethers generally exhibit superior oxidative stability compared to thioethers, suggesting advantages in materials applications over ’s thioether derivatives .
Biological Activity
Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate is a compound that has garnered interest in various fields of research, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a lithium ion coordinated with a triazole ring and an oxan-4-yl group. This unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The triazole ring may modulate enzyme activity through competitive inhibition or allosteric effects. Additionally, the lithium ion can stabilize the compound's structure and enhance its biological activity by influencing signaling pathways involved in various cellular processes.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. In studies involving various bacterial strains, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has also been explored. A study on related triazole derivatives indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines. Specifically, derivatives similar to this compound showed antiproliferative effects in leukemia cell lines by inducing apoptosis through caspase activation .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory properties as well. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). These findings suggest its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other triazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Lithium;4-ethyl-1,2,4-triazole-3-carboxylate | Antimicrobial and antifungal | Contains an ethyl group enhancing solubility |
| Sodium;2-(oxan-4-yl)-1,3-thiazole-4-carboxylate | Antimicrobial | Thiazole ring contributing to different reactivity |
| Lithium;1,2,4-triazole-3-carboxamide | Anticancer | Induces apoptosis in cancer cells |
Study 1: Antimicrobial Activity
In a comparative study assessing various 1,2,4-triazole derivatives against bacterial strains like E. coli and S. aureus, this compound exhibited MIC values that positioned it among the more effective compounds tested. The study concluded that structural modifications in triazoles can significantly influence their antimicrobial efficacy .
Study 2: Anti-inflammatory Response
A recent investigation into the anti-inflammatory effects of this compound revealed that at concentrations of 50 µg/mL, it effectively reduced TNF-α levels by up to 60% in stimulated PBMC cultures. This reduction was comparable to established anti-inflammatory drugs like ibuprofen .
Study 3: Anticancer Properties
Research focusing on the antiproliferative effects of triazole derivatives highlighted that this compound could induce significant apoptosis in leukemia cell lines. The mechanism involved the activation of caspases and subsequent cleavage of PARP proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with the formation of the triazole ring via cyclization of hydrazine derivatives with carbonyl compounds. The oxan-4-yl (tetrahydropyran) moiety can be introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclocondensation : Use of ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate analogs as precursors, with optimization of reaction time and temperature (e.g., 80–100°C under reflux) to minimize byproducts .
- Lithiation : Reaction of the carboxylate intermediate with lithium hydroxide in anhydrous ethanol, followed by recrystallization in acetonitrile to enhance purity .
- Characterization : Purity validation via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (e.g., δ ~7–8 ppm for aromatic protons in the triazole ring) .
Q. How can structural elucidation of this compound be performed to confirm the coordination of lithium?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves the lithium coordination environment (e.g., tetrahedral vs. octahedral geometry) and confirms the carboxylate-oxan-triazole linkage. Reference the protocol in ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate studies .
- FT-IR Spectroscopy : Identify Li–O bonding via characteristic stretching frequencies (400–500 cm⁻¹) and carboxylate C=O shifts (~1650 cm⁻¹) .
- Solid-State NMR : ⁷Li NMR can clarify lithium’s electronic environment and mobility within the lattice .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations. Compare with structurally similar triazole derivatives (e.g., ethyl 2-[(pyrazolyl)carbonyl]amino-thiazole-4-carboxylate) to assess activity trends .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays, using ATP-binding site competitors as controls .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Compare docking poses with known inhibitors (e.g., celecoxib) to identify critical interactions (e.g., hydrogen bonding with the oxan oxygen) .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to assess lithium’s role in stabilizing the carboxylate group and modulating electrostatic potential .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS in rodent plasma. If low oral absorption is observed, consider prodrug strategies (e.g., esterification of the carboxylate) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare with in vitro hepatic microsome assays to validate metabolic stability .
Q. How does the oxan-4-yl substituent influence the compound’s physicochemical properties compared to other heterocycles?
- Methodological Answer :
- LogP Determination : Perform shake-flask experiments (octanol/water) to compare lipophilicity with analogs (e.g., thiazole or pyridine substituents). The oxan ring’s ether oxygen may reduce LogP by 0.5–1.0 units, enhancing aqueous solubility .
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. The oxan ring’s rigidity may improve thermal stability by ~20°C relative to flexible alkyl chains .
Q. What advanced spectroscopic techniques can clarify ligand-metal interactions in this complex?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
